(R)-Carisbamate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Carisbamate-d4 is a deuterated derivative of ®-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterated form, ®-Carisbamate-d4, is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound due to the presence of deuterium atoms, which can alter the metabolic stability and pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of ®-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the compound. For example, deuterated alcohols or amines can be used in the reaction to form the desired deuterated product.
Industrial Production Methods
Industrial production of ®-Carisbamate-d4 involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the concentration of deuterating agents, to ensure high yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the deuterated compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
®-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-Carisbamate-d4 into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols). The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
®-Carisbamate-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion (ADME) of ®-Carisbamate in biological systems.
Metabolic Pathway Analysis: Researchers use ®-Carisbamate-d4 to investigate the metabolic pathways and identify metabolites of the parent compound.
Therapeutic Research: The compound is studied for its potential therapeutic effects in neurological disorders, such as epilepsy and neuropathic pain.
Isotope Labeling: ®-Carisbamate-d4 serves as an isotope-labeled compound in various analytical techniques, including mass spectrometry, to trace and quantify the compound in complex biological matrices.
Mechanism of Action
The mechanism of action of ®-Carisbamate-d4 is similar to that of ®-Carisbamate. It is believed to exert its effects by modulating the activity of certain neurotransmitter receptors and ion channels in the brain. The exact molecular targets and pathways involved include:
GABA Receptors: ®-Carisbamate-d4 may enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, leading to reduced neuronal excitability.
Voltage-Gated Ion Channels: The compound may also interact with voltage-gated sodium and calcium channels, inhibiting their activity and thereby reducing neuronal firing and excitability.
Comparison with Similar Compounds
®-Carisbamate-d4 can be compared with other similar compounds, such as:
®-Carisbamate: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Felbamate: Another carbamate derivative used in the treatment of epilepsy, which has a different safety profile and mechanism of action.
Topiramate: An anticonvulsant with a distinct chemical structure and mechanism of action, used for similar therapeutic indications.
The uniqueness of ®-Carisbamate-d4 lies in its deuterated nature, which can provide advantages in terms of metabolic stability and reduced formation of toxic metabolites, making it a valuable tool in pharmacokinetic and metabolic studies.
Biological Activity
(R)-Carisbamate-d4 is a deuterated derivative of carisbamate, a compound known for its antiepileptic properties. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological profile, mechanisms of action, and relevant case studies.
Overview of Carisbamate
Carisbamate is an alkyl carbamate that has shown efficacy as an adjunctive treatment for various forms of epilepsy, particularly in patients with partial-onset seizures. Its mechanism involves modulation of voltage-gated sodium channels and enhancement of GABAergic transmission, leading to reduced neuronal excitability. The deuterated form, this compound, is utilized primarily for pharmacokinetic studies and to improve the understanding of the drug's metabolism and action without altering its therapeutic efficacy.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are characterized by:
- Bioavailability : High bioavailability (approximately 88%) with moderate plasma protein binding (around 60%).
- Half-life : Extended half-life ranging from 50 to 60 hours, suggesting a prolonged therapeutic effect.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, including CYP2E1, CYP2A6, CYP2B6, CYP2C19, and CYP3A4/5. This metabolism can influence the drug's interaction with other medications .
This compound exerts its biological effects through several mechanisms:
- Sodium Channel Modulation : It inhibits voltage-gated sodium channels, which is crucial for reducing the excitability of neurons during seizure activity.
- GABA Receptor Modulation : Acts as an allosteric modulator at GABA receptors, enhancing inhibitory neurotransmission.
- NMDA Receptor Inhibition : It also inhibits NMDA receptor currents, contributing to its neuroprotective effects .
Efficacy in Animal Models
-
Acute Suppression of Spasms :
- A study demonstrated that carisbamate significantly reduced both behavioral and electroclinical spasms in a rat model. Doses of 30 mg/kg and 60 mg/kg were effective within the first few hours post-injection without causing toxicity .
- Statistical analysis indicated significant reductions in spasm frequency compared to control groups (p < 0.001).
- Neuroprotective Effects :
Clinical Trials
- Clinical trials have confirmed that carisbamate is effective as an adjunct therapy for adults with partial-onset seizures. Patients reported improved seizure control with acceptable tolerability profiles .
Data Table: Summary of Key Findings
Study Type | Dose (mg/kg) | Effect Observed | Statistical Significance |
---|---|---|---|
Animal Model | 10 | No significant effect | Not significant |
Animal Model | 30 | Reduced spasms | p < 0.001 |
Animal Model | 60 | Significant reduction in electroclinical spasms | p < 0.001 |
Clinical Trial | 300-400 | Improved seizure control | p < 0.05 |
Properties
IUPAC Name |
[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-FCDGGRDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.